Dimethyl sulfoxide-d6

Catalog No.
S703811
CAS No.
2206-27-1
M.F
C2H6OS
M. Wt
84.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sulfoxide-d6

CAS Number

2206-27-1

Product Name

Dimethyl sulfoxide-d6

IUPAC Name

trideuterio(trideuteriomethylsulfinyl)methane

Molecular Formula

C2H6OS

Molecular Weight

84.17 g/mol

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3

InChI Key

IAZDPXIOMUYVGZ-WFGJKAKNSA-N

SMILES

CS(=O)C

Synonyms

Sulfinylbismethane-d3; (Methyl Sulfoxide)-d6; Bis(trideuteriomethyl) Sulfoxide; Bis(trideuteromethyl) Sulfoxide; DMSO-d6; Deuterated-DMSO; Di(methyl-d3) Sulfoxide; Dimethyl-d6 Sulfoxide; Hexadeuteriodimethyl Sulfoxide; Perdeuterated Dimethyl Sulfoxid

Canonical SMILES

CS(=O)C

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H]

The exact mass of the compound DMSO-d6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyl sulfoxide-d6 (DMSO-d6) is a fully isotopically enriched polar aprotic solvent and reagent, fundamentally critical to modern structural biology, pharmaceutical analysis, and synthetic chemistry. With a freezing point of 18.4°C and a boiling point of 189°C, it provides an exceptionally broad liquid range. Its high dielectric constant and hydrogen-bond accepting capability allow it to dissolve a vast array of polar and non-polar compounds, including peptides, polymers, and inorganic salts, which resist dissolution in standard halogenated solvents. Beyond its role as an indispensable medium for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, DMSO-d6 is increasingly utilized as a highly efficient, transition-metal-free deuterium source in base-catalyzed H/D exchange reactions for the synthesis of isotopically labeled active pharmaceutical ingredients (APIs) and internal standards .

Substituting high-purity DMSO-d6 (≥99.9% D) with lower-grade variants (e.g., 99.8% D) or alternative deuterated solvents like CDCl3 introduces severe analytical and synthetic limitations. In high-field NMR (>400 MHz), the 0.2% residual proton content in 99.8% DMSO-d6 produces a prominent quintet at 2.50 ppm and an exacerbated water peak at ~3.33 ppm, which can completely obscure critical aliphatic or methyl signals in target analytes. Furthermore, attempting to use CDCl3 for polar macromolecules often results in incomplete dissolution or micelle formation, destroying spectral resolution. In synthetic applications, substituting DMSO-d6 with D2O for base-catalyzed H/D exchange frequently fails for unactivated substrates due to D2O's higher bond dissociation energy and poor organic solubility, resulting in drastically lower deuteration yields [1].

Suppression of Residual Solvent Interference in High-Field NMR

The isotopic purity of DMSO-d6 directly dictates the intensity of the residual pentuplet signal at 2.50 ppm. Upgrading from standard 99.8% D to ≥99.9% D purity reduces the residual proton concentration by 50% (from 0.2% to ≤0.1%). This quantitative reduction is critical for trace impurity profiling and complex API structural elucidation, where analyte signals in the 2.0–3.0 ppm range would otherwise be masked by the solvent peak .

Evidence DimensionResidual 1H solvent signal intensity
Target Compound Data≥99.9% D purity (≤0.1% residual protons)
Comparator Or Baseline99.8% D purity (0.2% residual protons)
Quantified Difference50% reduction in residual signal interference
ConditionsHigh-resolution 1H-NMR spectroscopy (>400 MHz)

Procuring ≥99.9% purity prevents solvent peak overlap, ensuring reliable quantification of aliphatic analyte signals and trace impurities.

Superior Deuterium Incorporation in Base-Catalyzed H/D Exchange

DMSO-d6 serves as a highly efficient deuterium source for the transition-metal-free deuteration of organic molecules. In base-catalyzed (e.g., KOH) H/D exchange reactions at 120°C, DMSO-d6 can achieve up to 100% deuterium incorporation at specific styryl and nucleophilic positions within 18 hours. In contrast, using D2O or Acetone-d6 often yields significantly lower conversions (e.g., <50%) for unactivated substrates due to solubility limitations and higher bond dissociation energies [1].

Evidence DimensionDeuterium incorporation yield
Target Compound DataUp to 100% D-incorporation using DMSO-d6
Comparator Or BaselineD2O or Acetone-d6 (<50% conversion for unactivated arenes)
Quantified Difference>50% increase in deuteration yield
ConditionsKOH-mediated H/D exchange, 120°C, 18h

Allows synthetic chemists to efficiently produce heavily deuterated pharmaceutical tracers without relying on expensive or toxic transition-metal catalysts.

Extended Thermal Range for Variable-Temperature (VT) NMR

DMSO-d6 possesses a boiling point of 189°C, enabling high-temperature dynamic NMR studies that are physically impossible with standard volatile solvents. While CDCl3 boils at 61.2°C, restricting VT-NMR experiments to approximately 50°C, DMSO-d6 remains stable and liquid well above 100°C (routinely used up to 150°C). This extended thermal window is essential for overcoming rotational energy barriers and observing the conformational dynamics of complex polymers and sterically hindered peptides .

Evidence DimensionMaximum operational temperature for VT-NMR
Target Compound DataUp to ~150°C (Boiling point 189°C)
Comparator Or BaselineCDCl3 (Maximum ~50°C, Boiling point 61.2°C)
Quantified Difference~100°C extended upper thermal analytical range
ConditionsVariable-Temperature (VT) NMR spectroscopy

Enables the structural characterization of restricted bond rotations and high-temperature polymer dynamics that cannot be resolved at room temperature.

Universal Solvating Power for Polar and Polymeric Analytes

The high dielectric constant of DMSO-d6 makes it the premier solvent for highly polar compounds. When preparing NMR samples of peptides, cellulose derivatives, or inorganic metal complexes, CDCl3 frequently fails, leading to phase separation or precipitation. DMSO-d6 provides complete dissolution for these complex matrices at standard NMR concentrations (5–20 mg/mL), eliminating the need for destructive chemical derivatization or the use of complex, signal-complicating mixed-solvent systems[1].

Evidence DimensionAnalyte solubility scope
Target Compound DataComplete dissolution of highly polar APIs, peptides, and salts
Comparator Or BaselineCDCl3 (Insoluble or micelle formation for highly polar species)
Quantified DifferenceBinary shift from insoluble to fully homogeneous solution
ConditionsStandard NMR sample preparation (5–20 mg/mL, 25°C)

Drastically simplifies sample preparation for polar macromolecules, ensuring high-resolution spectra without altering the analyte's native structure.

High-Field NMR Structural Elucidation of Complex APIs

Procuring ≥99.9% DMSO-d6 is essential for pharmaceutical QA/QC, where the suppression of the 2.50 ppm residual peak prevents the obscuring of critical aliphatic analyte signals during structural verification .

Transition-Metal-Free Synthesis of Deuterated Tracers

Utilizing DMSO-d6 as both the solvent and the stoichiometric deuterium source in base-catalyzed H/D exchange allows for the high-yield, regioselective synthesis of deuterated internal standards and drug candidates [1].

Variable-Temperature (VT) NMR of Polymers and Peptides

The high boiling point (189°C) of DMSO-d6 makes it the optimal choice for high-temperature conformational studies, enabling researchers to probe restricted bond rotations and dynamic structural changes up to 150°C .

Trace Impurity Profiling in Green Chemistry

DMSO-d6's unparalleled ability to dissolve highly polar reaction mixtures ensures that trace impurities, degradation products, and residual green solvents can be accurately quantified without precipitation or phase-separation artifacts [2].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2206-27-1

Wikipedia

Deuterated DMSO

Dates

Last modified: 08-15-2023

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